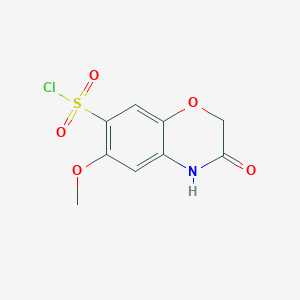

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Description

Properties

IUPAC Name |

6-methoxy-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFGIVUWJJZFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368585-15-2 | |

| Record name | 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved by reacting 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Sulfonylation: The sulfonyl chloride group is introduced by reacting the benzoxazine derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.

Oxidation: The ketone functionality is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for the sulfonylation and oxidation steps.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Alcohols: Formed by reduction of the ketone group.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals. The sulfonyl chloride group allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in synthesizing new drug candidates with enhanced biological activity.

Case Study:

A study demonstrated the synthesis of a series of benzoxazine derivatives from 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. These derivatives exhibited promising antimicrobial activity against various bacterial strains, highlighting the compound's potential in antibiotic development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as acylation and alkylation, makes it valuable for creating complex organic molecules.

Data Table: Organic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH, room temp | Benzoxazine derivatives |

| Acylation | Acetic anhydride | Acylated benzoxazines |

| Alkylation | Alkyl halide + base | Alkylated products |

Material Science

In material science, the compound has been explored for its potential use in creating polymeric materials with specific properties. Its structure allows for the modification of polymer chains to enhance thermal stability and mechanical strength.

Case Study:

Research indicated that incorporating 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives into polymer matrices resulted in materials with improved thermal properties and mechanical performance compared to traditional polymers .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals. It has been investigated for use in developing herbicides and pesticides due to its ability to modify biological pathways in plants.

Data Table: Agrochemical Applications

| Application Type | Target Organism | Mechanism of Action |

|---|---|---|

| Herbicide | Broadleaf weeds | Inhibition of specific enzymes |

| Pesticide | Insect pests | Disruption of metabolic pathways |

Mechanism of Action

The mechanism of action of 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This can lead to the formation of covalent bonds, thereby inhibiting the activity of the target molecule. The ketone and methoxy groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride Molecular Formula: C₈H₆ClNO₄S CAS: 31794-45-3 Key Differences: The sulfonyl chloride group is at the 6-position instead of the 7-position, which may affect steric hindrance and regioselectivity in subsequent reactions.

Halogenated Derivatives

- 6-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride Molecular Formula: C₈H₅BrClNO₄S CAS: 1050884-93-9 Key Differences: Bromine replaces the methoxy group at the 6-position. Bromine’s electron-withdrawing nature may increase the electrophilicity of the sulfonyl chloride group compared to the methoxy derivative. This compound is likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent.

Alkyl-Substituted Analogues

- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride Molecular Formula: C₉H₁₀ClNO₃S Supplier: Sigma-Aldrich Key Differences: A methyl group replaces the methoxy group at the 4-position. This substitution may enhance lipophilicity and alter metabolic stability in pharmaceutical applications.

Benzothiazine and Benzodithiazine Derivatives

Hydrochlorothiazide

- Structure : 6-Chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide

- Key Differences : Contains a benzothiadiazine core instead of benzoxazine, with a sulfonamide group. It is a clinically used diuretic, highlighting how heterocyclic core modifications (e.g., replacing oxygen with sulfur) impact pharmacological activity .

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Key Differences: Features a benzodithiazine ring and hydrazino substituent. Such compounds are studied for their antimicrobial or antitumor properties, demonstrating the versatility of sulfonyl chloride derivatives in drug discovery .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Applications |

|---|---|---|---|---|---|

| 6-Methoxy-3-oxo-...-7-sulfonyl chloride | C₉H₈ClNO₅S | ~263.66* | Not explicitly listed | 6-OCH₃, 7-SO₂Cl | Sulfonamide synthesis |

| 3-Oxo-...-7-sulfonyl chloride | C₈H₆ClNO₄S | 247.66 | EN300-275901 | 7-SO₂Cl | Intermediate in drug synthesis |

| 6-Bromo-...-7-sulfonyl chloride | C₈H₅BrClNO₄S | 326.55 | 1050884-93-9 | 6-Br, 7-SO₂Cl | Cross-coupling reactions |

| 4-Methyl-...-7-sulfonyl chloride | C₉H₁₀ClNO₃S | 231.69 | Not listed | 4-CH₃, 7-SO₂Cl | Research chemicals |

| Hydrochlorothiazide | C₇H₈ClN₃O₄S₂ | 297.73 | 58-93-5 | Benzothiadiazine core, SO₂NH₂ | Diuretic drug |

*Calculated based on and substituent addition.

Biological Activity

6-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antibacterial, antifungal, and anticancer effects.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₁O₄S |

| Molecular Weight | 249.71 g/mol |

| Density | 1.121 g/cm³ |

| Boiling Point | 279.54 ºC at 760 mmHg |

| Melting Point | Not available |

| LogP | 1.6375 |

Synthesis

The synthesis of 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the reaction of methoxy-substituted phenols with appropriate sulfonyl chlorides under controlled conditions. The reaction pathway often includes the formation of intermediate compounds that undergo cyclization to yield the final product.

Antibacterial Activity

Research indicates that 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant antibacterial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. For instance, derivatives showed MIC values as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Benzoxazine Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 6-Methoxy-benzoxazine derivative | E. faecalis | 8 |

| 6-Methoxy-benzoxazine derivative | S. aureus | 16 |

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity against strains such as Candida albicans . The activity varies significantly among different derivatives, with some showing notable effectiveness at concentrations comparable to traditional antifungals.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown promising results in inhibiting cancer cell proliferation across various cell lines:

Key Findings:

- Compounds derived from this class demonstrated IC₅₀ values ranging from 2.2 to 5.3 µM against cancer cell lines such as MCF-7 and HCT116 .

Table 2: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Benzoxazine derivative | MCF-7 | 3.1 |

| Benzoxazine derivative | HCT116 | 4.4 |

The biological activities of these compounds are attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the methoxy and sulfonyl groups is believed to enhance their binding affinity to these targets.

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of various benzoxazine derivatives on breast cancer cells (MCF-7). Results indicated that modifications in the benzoxazine structure significantly influenced their potency .

- Case Study on Antibacterial Activity : Research conducted on the antibacterial efficacy against MRSA showed that specific derivatives exhibited superior activity compared to standard antibiotics, suggesting a potential for development into new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via sulfonation of a benzoxazine precursor followed by chlorination. A two-step approach involves:

Sulfonation : Reacting a benzoxazine intermediate (e.g., 7-amino-6-methoxy-3-oxo-benzoxazine) with sulfurizing agents like chlorosulfonic acid.

Chlorination : Treating the sulfonated product with HCl or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

- Purity Assurance : Recrystallization in ethyl acetate/hexane (1:3) and HPLC analysis (>98% purity) are critical. Monitor by TLC (Rf ~0.5 in hexane/ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and sulfonyl chloride (δ ~125-130 ppm for aromatic sulfonyl in ¹³C NMR).

- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and S=O asymmetric stretches (~1370-1180 cm⁻¹).

- HRMS : Exact mass for C₉H₈ClNO₅S (calc. 285.9774) .

Q. What safety protocols are essential when handling this sulfonyl chloride, given its reactivity?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).

- PPE : Nitrile gloves, lab coat, and goggles.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride yield and minimize byproducts?

- Methodological Answer :

- Chlorination Optimization : Vary HCl concentration (6M vs. 12M) and reaction time (2–24 hours). SOCl₂ under reflux (60°C, 6h) increases yield by 15% compared to room-temperature HCl .

- Byproduct Reduction : Use anhydrous solvents (e.g., DCM) and molecular sieves to scavenge water.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural validation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-sulfamoyl benzothiadiazine dioxides, δ ~125-130 ppm for sulfonyl in ¹³C NMR) .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm coupling between the sulfonyl group and adjacent aromatic protons .

Q. What derivatization strategies are effective for converting this sulfonyl chloride into sulfonamides for biological activity studies?

- Methodological Answer :

- Reaction Design : React with amines (1.2 eq.) in anhydrous DCM with triethylamine (1.5 eq.) at 0°C.

- Efficacy Assessment : Monitor via TLC (Rf shift) and quantify by LC-MS. A 2021 study achieved 85% conversion using 4-methoxyaniline .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling : Use Gaussian 09 with B3LYP/6-31G(d) to calculate electrophilicity indices (ω) for the sulfonyl chloride group. Compare with experimental reaction rates with amines.

- Validation : Correlate HOMO-LUMO gaps with observed reactivity in SN2 mechanisms .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives (e.g., enzyme inhibition)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.